molecular formula C12H17N B2803660 N-(2-phenylethyl)but-3-en-1-amine CAS No. 867324-06-9

N-(2-phenylethyl)but-3-en-1-amine

Cat. No. B2803660
CAS RN: 867324-06-9
M. Wt: 175.275
InChI Key: NYLQOUGTTNYEIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-phenylethyl)but-3-en-1-amine” is a chemical compound with the formula C₁₂H₁₇N . It is also known as Phenibut, a nootropic drug that was first developed in the Soviet Union in the 1960s. It is structurally similar to the neurotransmitter gamma-aminobutyric acid (GABA) and is known to have anxiolytic, anti-depressant, and cognition-enhancing effects.

Scientific Research Applications

Synthesis and Chemical Properties

N-(2-phenylethyl)but-3-en-1-amine and its derivatives serve as crucial intermediates in the synthesis of various compounds. For instance, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate for developing antibiotics for pathogens of veterinary importance, showcases the compound's role in the preparation of medically relevant molecules through efficient and stereoselective processes (Fleck et al., 2003). Additionally, the compound has been used in a new one-pot synthesis of α-amino phosphonates, highlighting its catalytic efficiency in producing compounds with potential applications in agriculture and medicine (Reddy et al., 2005).

Application in Asymmetric Synthesis

The compound's derivatives have been explored for their utility in asymmetric synthesis. For instance, microwave irradiation techniques have been employed to synthesize chiral derivatives of β-Ala containing the α-phenylethyl group, demonstrating the compound's role in the efficient and stereoselective preparation of biologically relevant α-substituted-β-amino acids (Guzmán-Mejía et al., 2007).

Catalysis and Material Science

In material science, derivatives of N-(2-phenylethyl)but-3-en-1-amine have been used as catalysts and in the formation of novel materials. For instance, the synthesis and reactivity towards carbon monoxide of optically active compounds derived from the compound have been investigated, shedding light on its potential applications in catalysis and the development of new materials (Albert et al., 2007).

Safety And Hazards

“N-(2-phenylethyl)but-3-en-1-amine” is classified as an irritant . Further safety and hazard details are not provided in the search results.

properties

IUPAC Name

N-(2-phenylethyl)but-3-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-2-3-10-13-11-9-12-7-5-4-6-8-12/h2,4-8,13H,1,3,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLQOUGTTNYEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCNCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-phenylethyl)but-3-en-1-amine

Synthesis routes and methods

Procedure details

To a solution of 2-phenylethylamine (72 mL, 570 mmol) is added K2CO3 (82 g, 570 mmol) and 4-bromo-1-butene (25 g, 185 mmol). The solution is stirred overnight at room temperature. The solution is evaporated to dryness and H2O/EtOAc (1:1) (600 mL) is added. The mixture is extracted with EtOAc (4×150 mL). The organic extracts are combined, dried and concentrated under vacuum. The residue is purified by flash chromatography (silica gel; Hexane/EtOAc 1:8) to provide 20 g (62%) of the title compound. M+H+=176.10.
Quantity
72 mL
Type
reactant
Reaction Step One
Name
Quantity
82 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Yield
62%

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